molecular formula C12H15FN2O2 B6644670 N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide

N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide

Cat. No. B6644670
M. Wt: 238.26 g/mol
InChI Key: QJLMKZZWOBFFSI-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves its selective inhibition of T-type calcium channels. These channels are involved in the regulation of neuronal excitability and neurotransmitter release, and their dysfunction has been implicated in various diseases, including epilepsy, neuropathic pain, and hypertension. By blocking these channels, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide can reduce neuronal excitability and neurotransmitter release, leading to a reduction in disease symptoms.
Biochemical and physiological effects:
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have a potent and selective inhibitory effect on T-type calcium channels, both in vitro and in vivo. It has also been shown to have a good safety profile and pharmacokinetic properties, with a half-life of around 10 hours in humans. In preclinical studies, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been shown to have anticonvulsant and analgesic effects, as well as potential therapeutic applications in hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its potent and selective inhibitory effect on T-type calcium channels. This makes it a valuable tool for studying the role of these channels in various diseases, as well as for developing new therapeutic agents that target these channels. However, one of the limitations of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. One potential application is in the treatment of epilepsy, where T-type calcium channels have been implicated in the pathogenesis of the disease. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its anticonvulsant effects and potential use as a therapeutic agent. Another potential application is in the treatment of neuropathic pain, where T-type calcium channels have also been implicated. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further studied for its analgesic effects and potential use as a painkiller. Finally, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide could be further developed for its potential use in hypertension, where T-type calcium channels have been shown to play a role in the regulation of blood pressure.

Synthesis Methods

The synthesis of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 3-fluoropyridine-4-carboxylic acid, which is reacted with cyclobutanone in the presence of a base to form a cyclobutyl ketone intermediate. This intermediate is then reacted with 2-(hydroxyethyl)amine to form the final product, N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a potent and selective inhibitory effect on T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has also been shown to have a good safety profile and pharmacokinetic properties, making it a promising candidate for further clinical development.

properties

IUPAC Name

N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-8-14-5-4-10(11)12(17)15(6-7-16)9-2-1-3-9/h4-5,8-9,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLMKZZWOBFFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CCO)C(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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